molecular formula C8H5ClO2 B1296220 2-(4-Chlorophenyl)-2-oxoacetaldehyde CAS No. 4998-15-6

2-(4-Chlorophenyl)-2-oxoacetaldehyde

Cat. No. B1296220
CAS RN: 4998-15-6
M. Wt: 168.57 g/mol
InChI Key: XVVGBFGMWMOBLB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoacetaldehyde (2-CPA) is a compound of the aldehyde family that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, making it a valuable tool for researchers. In

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols, including compounds structurally related to 2-(4-Chlorophenyl)-2-oxoacetaldehyde, exhibit moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, with low persistence in the presence of adapted microflora capable of biodegrading these compounds. However, this persistence may increase under certain environmental conditions, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).

  • The environmental fate of chlorinated ethenes, chemicals within the same family, highlights the significance of biogeochemical processes in hyporheic zones, which may act as natural bioreactors to reduce contaminant fluxes to surface water bodies. This suggests the potential for natural attenuation processes in mitigating the environmental impact of such compounds (Weatherill et al., 2018).

Toxicological Effects and Mechanisms

  • Chlorophenols can cause oxidative stress, immune system alterations, endocrine disruptions, apoptosis, and at lower concentrations, may promote cell proliferation, indicating a complex array of toxicological mechanisms that could also be relevant for compounds like 2-(4-Chlorophenyl)-2-oxoacetaldehyde. Such effects are induced either directly by chlorophenols or indirectly by their metabolic products, providing insight into potential health risks associated with exposure (Ge et al., 2017).

Biodegradation and Environmental Remediation

  • Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting avenues for the remediation of environments contaminated by similar compounds. The removal mechanisms include dechlorination, sorption, and co-precipitation, highlighting the role of iron oxides in facilitating these processes (Gunawardana et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVGBFGMWMOBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964479
Record name (4-Chlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoacetaldehyde

CAS RN

4998-15-6, 4996-21-8
Record name 4998-15-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (60 ml) solution of 4-chlorophenacylbromide (11.11 g, 65.9 mmol) and water (1.7 ml) were stirred. The solution was extracted with ethyl acetate 3 times and washed with water twice and brine and then dried over sodium sulfate. After removal of the solvent, the residue was washed with hexane-ethyl acetate and dried to give 4-chlorophenylglyoxal (4.43 g, 50%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One

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